molecular formula C18H17BrN2O2 B14873664 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole hydrobromide

2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole hydrobromide

Cat. No.: B14873664
M. Wt: 373.2 g/mol
InChI Key: RNMBASRWOUQNCN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol is a heterocyclic compound that features a fused imidazole and isoindole ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tetramic acid sulfonates, which undergo oxidative cyclization mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA). This reaction requires at least two methoxy groups distributed in the aromatic rings, with at least one located para to the site of cyclization .

Industrial Production Methods

While specific industrial production methods for 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PIFA and other iodine(III) reagents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of dibenzo[e,g]isoindol-1-ones .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease . The compound’s structure allows it to bind effectively to the active site of AChE, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol is unique due to its fused imidazole and isoindole ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole;hydrobromide

InChI

InChI=1S/C18H16N2O2.BrH/c1-21-16-8-7-12(9-17(16)22-2)15-11-20-10-13-5-3-4-6-14(13)18(20)19-15;/h3-9,11H,10H2,1-2H3;1H

InChI Key

RNMBASRWOUQNCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3CC4=CC=CC=C4C3=N2)OC.Br

Origin of Product

United States

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